1-(5-Chloro-2-methoxyphenyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
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Description
This compound belongs to the class of organic compounds known as n-phenylureas. These are compounds containing a N-phenylurea moiety, which is structurally characterized by a phenyl group linked to one nitrogen atom of a urea group .
Synthesis Analysis
The synthesis of similar compounds often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis
The molecular structure of this compound includes a phenyl group linked to one nitrogen atom of a urea group. The chemical formula is C17H22ClN5O3 and the average molecular weight is 379.841 .Scientific Research Applications
Chemical Synthesis and Characterization
A key area of research involves the synthesis and characterization of related compounds, providing foundational knowledge for understanding their properties and potential applications. The synthesis of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines showcases potent histone deacetylase (HDAC) inhibitors, indicating their significance in the development of prostate cancer inhibitors (Liu et al., 2015). Similarly, novel urea and bis-urea primaquine derivatives exhibit antiproliferative effects against various cancer cell lines, with specific derivatives showing promise as lead compounds in breast carcinoma drug development (Perković et al., 2016).
Environmental Degradation and Impact
The environmental degradation and impact of sulfonylurea herbicides have been studied, providing insights into their stability and effects on soil microbial activities. The degradation of sulfonylureas like triasulfuron and rimsulfuron in soil highlights the biological processes contributing to their breakdown and the minimal impact on soil microbial activities at concentrations used in agricultural practices (Dinelli et al., 1998).
Biological Activity and Pharmacological Potential
Research into the biological activity and pharmacological potential of related compounds has yielded promising results. For instance, the development of HDAC inhibitors for suppressing prostate cancer cell growth emphasizes the therapeutic potential of these compounds (Liu et al., 2015). Additionally, the exploration of primaquine derivatives for their antiproliferative activity suggests their utility in cancer treatment, with specific compounds demonstrating significant efficacy and selectivity against breast cancer cells (Perković et al., 2016).
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S/c1-3-28(25,26)23-10-4-5-13-11-15(7-8-17(13)23)21-19(24)22-16-12-14(20)6-9-18(16)27-2/h6-9,11-12H,3-5,10H2,1-2H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIMYDJDFLROMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea |
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